molecular formula C10H7BrN2 B2923541 4-(4-Bromophenyl)pyridazine CAS No. 1621468-76-5

4-(4-Bromophenyl)pyridazine

Cat. No. B2923541
M. Wt: 235.084
InChI Key: NLPKTLAIVIEBIW-UHFFFAOYSA-N
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Description

“4-(4-Bromophenyl)pyridazine” is a chemical compound with a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, often involves [3 + n] cycloaddition reactions . In these reactions, a multiple bond dipolarophile is added to a three-atom component system . Other synthetic approaches involve the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)pyridazine” is based on a pyridazine ring, which is an aromatic, heterocyclic, organic compound with two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, have been found to participate in various chemical reactions. For instance, [3 + n] cycloaddition reactions have been extensively studied in the pyridazine series .

Scientific Research Applications

Synthesis of Heterocyclic Compounds with Antibacterial Activities

The utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a precursor for synthesizing a variety of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, has been explored. These compounds were produced through reactions with different agents under Aza–Michael addition conditions and showed potential for antibacterial activities upon further modifications (El-Hashash et al., 2015).

Development of Anticancer and Antiangiogenic Agents

Pyridazinones, recognized for their biological activities, have been synthesized to include new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives. These compounds were evaluated against various human cancer cell lines, showing inhibitory activities comparable to standard treatments. Moreover, they demonstrated significant potential as antiangiogenic agents, highlighting their relevance in cancer research (Kamble et al., 2015).

Synthesis and Evaluation of Pyrrole Hydrazones for Safety and Antioxidant Activity

A study focused on synthesizing N-pyrrolylhydrazide hydrazones under micro synthesis conditions revealed compounds with promising safety profiles and antioxidant activities. Among the synthesized compounds, some exhibited low toxicity and potent antioxidant capabilities in various cellular-based models, suggesting their potential in medicinal chemistry (Tzankova et al., 2020).

Antiviral Drug Discovery and Paradigms

The development of antiviral drugs has been a focus of research, with stories highlighting the discovery and evaluation of various compounds, including those related to 4-(4-bromophenyl)pyridazine. These compounds have been part of broader studies aimed at identifying new therapeutic strategies against a range of viral infections, demonstrating the diverse applications of pyridazine derivatives in antiviral research (De Clercq, 2009).

Safety And Hazards

The safety data sheet for a similar compound, “4-(4-bromophenyl)piperidine”, indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

4-(4-bromophenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-6-12-13-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPKTLAIVIEBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)pyridazine

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